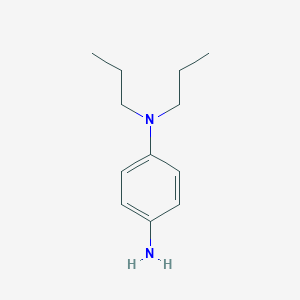

N,N-dipropylbenzene-1,4-diamine

Übersicht

Beschreibung

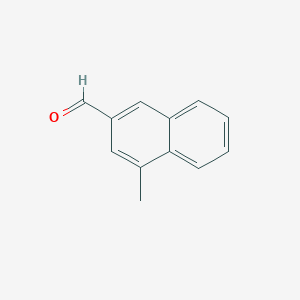

“N,N-dipropylbenzene-1,4-diamine” is a chemical compound with the molecular formula C12H20N2. It has a molecular weight of 192.3 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .

Synthesis Analysis

There are several methods for synthesizing derivatives of “N,N-dipropylbenzene-1,4-diamine”. One method involves the Michael reaction of electrochemically generated N,N′-diphenyl-p-quinonediimine with various nucleophiles in a water/ethanol mixture . Another method involves the intermolecular amphoteric diamination of allenes .Molecular Structure Analysis

The molecular structure of “N,N-dipropylbenzene-1,4-diamine” includes 14 heavy atoms and has a complexity of 133 . The InChI code is 1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 .Physical And Chemical Properties Analysis

“N,N-dipropylbenzene-1,4-diamine” is a liquid at room temperature . It has a molecular weight of 192.30 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen

Use as a Hole Transport Layer in Optoelectronic Devices

Specific Scientific Field

Materials Science, Optoelectronics

Summary of the Application

NTD has been introduced as a potential Hole Transport Layer (HTL) in optoelectronic devices . This application is significant in the production of Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) .

Methods of Application or Experimental Procedures

Nanostructured films of NTD with a thickness of 75 nm are spin coated . These films are then manipulated via an annealing process .

Results or Outcomes

The fluorescence spectrophotometer reveals that NTD film undergoes a Stokes shift of 3546 cm−1 upon excitation using a beam of wavelength of 365 nm . The X-ray diffraction analysis shows that NTD films consist of nanoparticles (NPs) with an average crystallite size of 33.43 nm . Upon annealing the films at temperatures of 373 and 423 K, the size of the NPs has climbed to 40.22 and 46.45 nm respectively .

Use in Organic Thin Film Transistors

Specific Scientific Field

Materials Science, Electronics

Summary of the Application

NTD has been studied for its potential use in Organic Thin Film Transistors (OFETs) .

Methods of Application or Experimental Procedures

The thermal behavior, crystal structure, optical absorption in ultraviolet–visible regions, and DC electrical conductivity of the as-deposited NTD thin films are investigated .

Results or Outcomes

The differential scanning calorimetry (DSC) investigations show that NTD has a phase transition at a high temperature of 190 °C . The XRD patterns reveal that NTD thin films have an as-amorphous nature with some crystals . The value of the mobility gap decreases from 2.74 to 2.51 eV when the thickness of the films increases from 80 to 200 nm .

Green Electrochemical Synthesis

Specific Scientific Field

Chemistry, Electrochemistry

Summary of the Application

A green electrochemical method has been developed for the synthesis of new organosulfur derivatives of N,N′-diphenylbenzene-1,4-diamine . This method is significant as it provides a more environmentally friendly approach with high atom economy .

Methods of Application or Experimental Procedures

The method involves the Michael reaction of electrochemically generated N,N′-diphenyl-p-quinonediimine with various nucleophiles in a water/ethanol (25/75, v/v) mixture .

Results or Outcomes

The thioethers were synthesized in high yields, without toxic reagents and solvents at a carbon electrode .

Use in Rubber Industry

Specific Scientific Field

Materials Science, Rubber Industry

Summary of the Application

N,N′-substituted p-phenylenediamines, which include N,N′-diphenylbenzene-1,4-diamine, are used in the rubber industry . They are used as antioxidant agents in various vulcanized rubbers and provide preferable protection .

Methods of Application or Experimental Procedures

These compounds are added to the rubber during the vulcanization process .

Results or Outcomes

These compounds interact with free radicals in various ways, including hydrogen abstraction, addition of a radical species to the antioxidant, and simple electron transfer reactions . The antioxidant activity of these compounds is dependent on their structure .

Use in the Manufacture of Dyes

Specific Scientific Field

Chemistry, Dye Industry

Summary of the Application

1,4-Phenylenediamines, which include N,N′-diphenylbenzene-1,4-diamine, are important compounds in the manufacture of dyes . They are extensively used in the manufacture of azo dyes .

Methods of Application or Experimental Procedures

These compounds are used in the synthesis of organic compounds .

Results or Outcomes

The structure of the individual N,N′-substituted p-phenylenediamines is a major determinant in predicting the activities of these compounds .

Use in Reducing NOx Emissions in Diesel Engines

Specific Scientific Field

Chemistry, Automotive Industry

Summary of the Application

N,N′-substituted p-phenylenediamines, represent an important group of antioxidants used in reducing NOx emissions in diesel engines .

Methods of Application or Experimental Procedures

These compounds are added to the diesel fuel .

Results or Outcomes

It is well known that antioxidants (e.g. N,N′-substituted p-phenylenediamines) interact with free radicals in various ways, including hydrogen abstraction, addition of a radical species to the antioxidant and simple electron transfer reactions .

Eigenschaften

IUPAC Name |

4-N,4-N-dipropylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWYGPTYSRURDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436883 | |

| Record name | N,N-dipropylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1-Dipropylbenzene-1,4-diamine | |

CAS RN |

105293-89-8 | |

| Record name | N,N-dipropylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

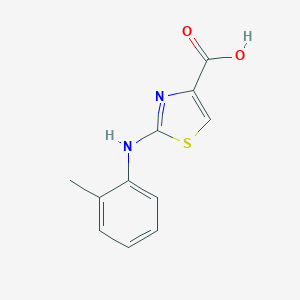

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

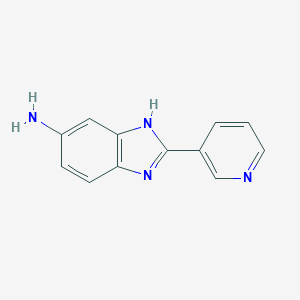

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

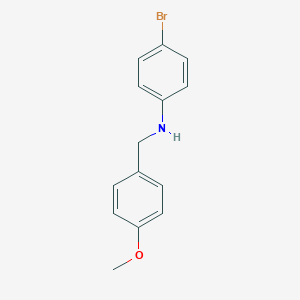

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)